![molecular formula C14H10N2O3S B1456057 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 189089-91-6](/img/structure/B1456057.png)
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Vue d'ensemble
Description
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a complex organic compound. It is related to 1-(Phenylsulfonyl)pyrrole, which is a heterocyclic building block . The 1-(Phenylsulfonyl) group serves as an N-blocking and directing group in various organic syntheses .
Synthesis Analysis
The synthesis of related compounds like 1-(Phenylsulfonyl)pyrrole involves lithiation of 1-(phenylsulfonyl)-pyrrole to form 1-(phenylsulfonyl)pyrrole-2-boronic acid . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .Molecular Structure Analysis
The molecular structure of related compounds like 1-(Phenylsulfonyl)pyrrole has been studied using quantum chemical calculations at the DFT/B3LYP/6–311++G (d,p) level of theory . These studies determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like 1-(Phenylsulfonyl)pyrrole include a solid form, a melting point of 88-91 °C (lit.), and a SMILES string of O=S(=O)(c1ccccc1)n2cccc2 .Applications De Recherche Scientifique
Synthesis Applications
Palladium-Catalyzed Couplings : This compound can be synthesized via palladium-catalyzed decarboxylative Suzuki coupling of azaindole-2-carboxylic acid derivatives, leading to the production of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines. Related Heck coupling processes are also described for synthesizing alkenyl variants (Suresh et al., 2013).
Efficient Synthesis Methods : Novel methods have been developed for efficient synthesis of derivatives like 5-phenylsulfonyl substituted 4,5-dihydro-1H-pyrazolo[3,4-b]pyridines, showcasing its versatility in chemical synthesis (Fan et al., 2016).
Sulfenylation Reactions : Sulfenylation of pyrroles and indoles using this compound has been observed, leading to the production of various substituted pyrroles and indoles, highlighting its role in creating diverse molecular structures (Gilow et al., 1991).
Indole Synthesis : The compound is used in the synthesis of fused heterocycles like 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, indicating its application in the synthesis of complex heterocyclic structures (Gribble et al., 2002).
Antimicrobial Activity : Some derivatives have shown antimicrobial activity, as seen in chitosan Schiff bases with heterocyclic moieties synthesized using similar compounds (Hamed et al., 2020).
Efficient Sulfonation : The compound has been used in the sulfonation of 1H-pyrroles and 1H-indoles, leading to the synthesis of various sulfonamide derivatives (Janosik et al., 2006).
Characterization and Analysis
Characterization of Novel Compounds : Studies involve characterizing novel compounds synthesized from this chemical, using techniques like X-ray crystallography and spectral analyses, emphasizing its role in the creation of new chemical entities (Fadda et al., 2000).
Catalysis Applications : This compound is used in catalysis, such as in tandem Knoevenagel–Michael reactions, indicating its potential in facilitating complex chemical reactions (Moosavi‐Zare et al., 2013).
Electrophilic Substitution : The compound undergoes various electrophilic substitution reactions, which are crucial for synthesizing diverse chemical structures (Herbert & Wibberley, 1969).
Abnormal Barton–Zard Reaction : An abnormal Barton–Zard reaction involving this compound leads to the pyrrolo[2,3-b]indole ring system, showcasing its unexpected behavior in synthetic reactions (Pelkey et al., 1996).
Additional Applications
Novel Bis(2-S-alkylpyridines) Synthesis : Its derivatives are used in the synthesis of novel bis(2-S-alkylpyridines) and bis(3-aminothieno[2,3-b]pyridines), illustrating its role in creating new molecular frameworks (Hawass et al., 2018).
Baeyer-Villiger Oxidation : Utilized in the Baeyer-Villiger rearrangement, this compound is involved in synthesizing dihydro-indolones, a significant reaction in organic chemistry (Bourlot et al., 1994).
Sonogashira-Type Reactions : Demonstrated use in Sonogashira-type reactions for synthesizing pyrazolo[4,3-c]pyridines, indicating its utility in cross-coupling reactions (Vilkauskaitė et al., 2011).
Synthesis of Small Molecule Anticancer Drugs : Serves as an intermediate in the synthesis of small molecule anticancer drugs, highlighting its potential in medicinal chemistry applications (Wang et al., 2017).
Asymmetric Hydrogenation of Alkenes : Applied in the synthesis of P-chiral ligands for asymmetric hydrogenation of unfunctionalized alkenes, showcasing its role in stereoselective catalysis (Qu et al., 2014).
Synthesis of Fused Heterocycles : Used in the synthesis of fused heterocycles such as Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, further emphasizing its utility in heterocyclic chemistry (El-Nabi, 2004).
Safety and Hazards
Orientations Futures
The future directions of research into compounds like 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde could involve further exploration of their potential as bioactive ligands and chemosensors . Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as a product which behaves as a flexible and multidentate bioactive ligand .
Propriétés
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-10-12-9-11-5-4-8-15-14(11)16(12)20(18,19)13-6-2-1-3-7-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAPUAJWUZIFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718210 | |
| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189089-91-6 | |
| Record name | 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189089-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


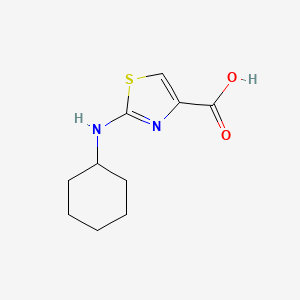
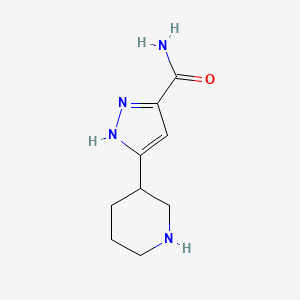

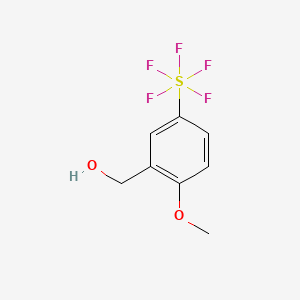



![Methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1455985.png)
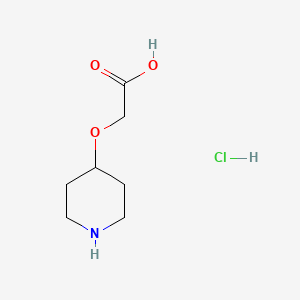
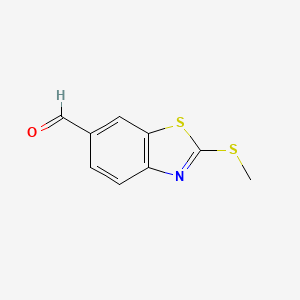
![3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine](/img/structure/B1455992.png)

